Methyl 4-deoxy-a-D-glucopyranoside

説明

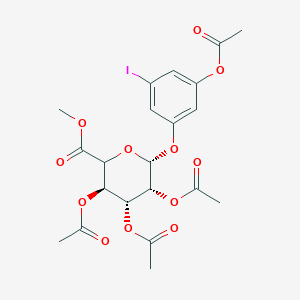

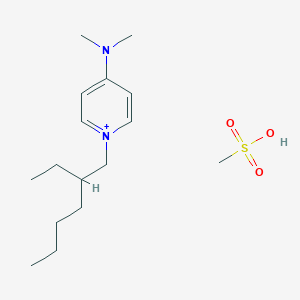

Methyl 4-deoxy-a-D-glucopyranoside (MDG) is a chemical compound that belongs to the class of carbohydrates. It is a derivative of glucose and is widely used in scientific research due to its unique properties.

科学的研究の応用

Application in Crystallography

Summary of the Application

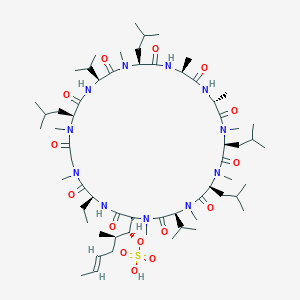

“Methyl 4-deoxy-a-D-glucopyranoside” has been used in the field of crystallography to study the binding modes of this compound to an artificial receptor in crystalline complexes .

Methods of Application

The compound was used to form complexes with an artificial receptor belonging to the class of compounds consisting of a 1,3,5-trisubstituted 2,4,6-trialkylbenzene scaffold . The binding modes of these complexes were then studied.

Results or Outcomes

The study revealed that two different complexes are present in one crystal structure. The noncovalent interactions stabilizing these complexes were compared with those observed in other crystalline complexes with similar compounds .

Application in Biochemical Research

Summary of the Application

“Methyl 4-deoxy-a-D-glucopyranoside” has been used in biochemical research to study the effects of cryoprotection on the structure and activity of p21ras .

Methods of Application

Different concentrations of “Methyl 4-deoxy-a-D-glucopyranoside” were used to vary echo decay times in a study that assessed the effects of cryoprotection on the structure and activity of p21ras .

Results or Outcomes

The study provided insights into the role of this compound in cryoprotection and its effects on the structure and activity of p21ras .

Application in Antiviral Research

Summary of the Application

“Methyl 4-chloro-4-deoxy-a-D-glucopyranoside”, a compound similar to “Methyl 4-deoxy-a-D-glucopyranoside”, has shown potential in antiviral research .

Methods of Application

The compound has been used in research to study its antimicrobial and antiviral activities, which could facilitate the development of antiviral medications .

Results or Outcomes

The study suggested that this compound showcases remarkable potential in its antimicrobial and antiviral activities .

Application in Agrochemical Development

Summary of the Application

“Methyl 4-deoxy-a-D-glucopyranoside” finds its place in the dynamic world of agrochemical development .

Methods of Application

This versatile compound serves as a valuable building block in the synthesis of advanced crop protection agents .

Results or Outcomes

It contributes to the creation of more potent and selective pesticides and herbicides .

Application in Synthesis of Deoxy Glycosides

Summary of the Application

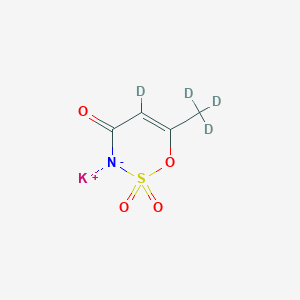

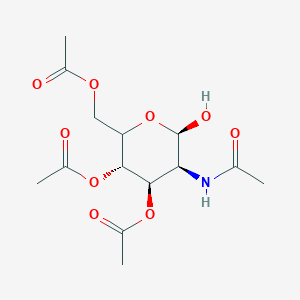

“Methyl 4-deoxy-a-D-glucopyranoside” has been used in the synthesis of deoxy glycosides .

Methods of Application

The compound was used in a study that involved the displacement of the methanesulphonyloxy-group from methyl 2,3,6-tri-O-benzoyl-4-O-methanesulphonyl-α-D-galactoside with thiocyanate ion .

Results or Outcomes

This process resulted in the formation of the corresponding 4-thiocyanato-glucoside .

Application in Nucleophilic Addition Studies

Summary of the Application

“Methyl 4-deoxy-a-D-glucopyranoside” has been used in studies examining the stereochemistry of nucleophilic addition to glycopyranosiduloses .

Methods of Application

The compound was used in a study that examined the stereochemistry of addition of various nucleophiles to the carbonyl carbon of glycopyranosid-2-, 3-, and 4-ulose of both α- and β-anomers .

Results or Outcomes

The study provided insights into the interactions controlling the stereochemistry of nucleophilic addition to glycopyranosiduloses .

特性

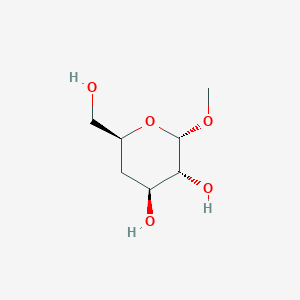

IUPAC Name |

(2S,3R,4S,6S)-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-11-7-6(10)5(9)2-4(3-8)12-7/h4-10H,2-3H2,1H3/t4-,5-,6+,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNZRNVPEASSLV-YTLHQDLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(CC(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](C[C@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-deoxy-a-D-glucopyranoside | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride](/img/no-structure.png)